benzyl N-[(1r,4r)-4-(2-bromoethyl)cyclohexyl]carbamate
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Overview
Description
Benzyl N-[(1r,4r)-4-(2-bromoethyl)cyclohexyl]carbamate is a chemical compound with a complex structure that includes a benzyl group, a cyclohexyl ring, and a bromoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1r,4r)-4-(2-bromoethyl)cyclohexyl]carbamate typically involves the reaction of benzyl carbamate with a cyclohexyl derivative. One common method involves the use of benzyl isocyanate and a cyclohexylamine derivative, followed by bromination to introduce the bromoethyl group. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1r,4r)-4-(2-bromoethyl)cyclohexyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, reduced forms, and hydrolyzed products.
Scientific Research Applications
Benzyl N-[(1r,4r)-4-(2-bromoethyl)cyclohexyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[(1r,4r)-4-(2-bromoethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]carbamate
- Benzyl N-[(1r,4r)-4-(aminomethyl)cyclohexyl]carbamate hydrochloride
Uniqueness
Benzyl N-[(1r,4r)-4-(2-bromoethyl)cyclohexyl]carbamate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in medicinal chemistry and biochemistry.
Properties
Molecular Formula |
C16H22BrNO2 |
---|---|
Molecular Weight |
340.25 g/mol |
IUPAC Name |
benzyl N-[4-(2-bromoethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C16H22BrNO2/c17-11-10-13-6-8-15(9-7-13)18-16(19)20-12-14-4-2-1-3-5-14/h1-5,13,15H,6-12H2,(H,18,19) |
InChI Key |
SQINNPYSLHTFSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CCBr)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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